molecular formula C11H10ClNO4 B15295570 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylicacid

4-chloro-5,6-dimethoxy-1H-indole-2-carboxylicacid

Cat. No.: B15295570
M. Wt: 255.65 g/mol
InChI Key: SJBLEWRRGPWSDC-UHFFFAOYSA-N
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Description

4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 4-chloro-5,6-dimethoxy-1H-indole and a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylic acid
  • 4-chloro-5,6-dimethoxy-1H-indole-3-carboxylic acid
  • 5,6-dimethoxy-1H-indole-2-carboxylic acid

Uniqueness

4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its biological properties .

Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10ClNO4/c1-16-8-4-6-5(9(12)10(8)17-2)3-7(13-6)11(14)15/h3-4,13H,1-2H3,(H,14,15)

InChI Key

SJBLEWRRGPWSDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(NC2=C1)C(=O)O)Cl)OC

Origin of Product

United States

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